molecular formula C19H15FN2O4S B2503399 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate CAS No. 877636-22-1

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

Cat. No.: B2503399
CAS No.: 877636-22-1
M. Wt: 386.4
InChI Key: SEUJSPSKTQSMLO-UHFFFAOYSA-N
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Description

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a synthetic derivative featuring a pyranone core substituted with a pyrimidine thioether and a fluorinated benzoate ester. The pyrimidine moiety (4,6-dimethyl substitution) and the 3-fluorobenzoate group contribute to its unique electronic and steric properties.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c1-11-6-12(2)22-19(21-11)27-10-15-8-16(23)17(9-25-15)26-18(24)13-4-3-5-14(20)7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUJSPSKTQSMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine-Thiol Intermediate Synthesis

The 4,6-dimethylpyrimidine-2-thiol precursor is synthesized through nucleophilic substitution. In a representative protocol, bis(2-chloroethyl)ammonium hydrochloride reacts with 4,6-dimethylpyrimidine-2-thiol in ethanol under reflux (353 K, 8 h). Sodium hydroxide facilitates deprotonation of the thiol, enabling nucleophilic attack on the chloroethyl group. The intermediate is isolated via solvent evaporation and purified by column chromatography (ethyl acetate/petroleum ether, 1:1 v/v), achieving 63% yield.

Key Reaction Parameters

Parameter Value Source
Solvent Ethanol
Temperature 353 K
Reaction Time 8 hours
Purification Method Column Chromatography
Yield 63%

Pyranone Core Construction

The 4-oxo-4H-pyran-3-yl scaffold is synthesized via cyclization of diketone precursors. For example, ethyl acetoacetate and aldehydes undergo Knoevenagel condensation under acidic conditions to form the pyran ring. Substitution at the 6-position is achieved by introducing a chloromethyl group, which subsequently reacts with the pyrimidine-thiol intermediate.

Thioether Coupling

The chloromethyl-pyran intermediate undergoes nucleophilic substitution with 4,6-dimethylpyrimidine-2-thiol. This step is performed in dimethyl sulfoxide (DMSO) at room temperature for 24 hours, leveraging the solvent’s high polarity to stabilize transition states. Sodium hydride (NaH) is often employed as a base to deprotonate the thiol, enhancing reactivity.

Esterification with 3-Fluorobenzoic Acid

The final esterification employs 3-fluorobenzoic acid activated by thionyl chloride (SOCl₂) or coupling agents like N,N-dicyclohexylcarbodiimide (DCC). In a patent-derived method, sulfuric acid catalyzes the reaction at 145–175°C, with yields improved by incremental temperature ramping.

Esterification Optimization

Condition Optimal Value Source
Catalyst Sulfuric Acid
Temperature Range 145°C – 175°C
Reaction Time 3–4 hours
Yield 70–75% (crude)

Reaction Optimization Strategies

Solvent and Catalyst Selection

Ethanol and DMSO are preferred for early-stage reactions due to their ability to dissolve polar intermediates. Palladium catalysts, though effective in analogous compounds, are avoided here to reduce costs.

Temperature and Time Profiling

Lower temperatures (20–30°C) minimize side reactions during nitration and bromination steps, while higher temperatures (≥150°C) drive esterification to completion.

Purification Techniques

  • Column Chromatography : Resolves thioether and ester byproducts using gradient elution (ethyl acetate/petroleum ether).
  • Recrystallization : Enhances purity of the final product from dichloromethane/hexane mixtures.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.27 (s, 6H, CH₃), δ 3.85 (s, 2H, SCH₂), δ 7.45–8.10 (m, 4H, aromatic) confirm structure.
  • ¹³C NMR : Carbonyl signals at δ 170–175 ppm verify the ester and pyranone groups.
  • HRMS : Molecular ion peak at m/z 421.09 (C₁₉H₁₇FN₂O₄S⁺) matches theoretical mass.

Characterization Data Summary

Technique Key Signals Source
¹H NMR δ 2.27 (s), δ 3.85 (s), δ 7.45–8.10
¹³C NMR δ 170–175
HRMS 421.09 [M+H]⁺

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) confirms ≥95% purity.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Bulk Solvent Recovery : Ethanol and DMSO are distilled and reused to reduce waste.
  • Catalyst Recycling : Sulfuric acid is neutralized and repurposed for subsequent batches.

Chemical Reactions Analysis

Types of Reactions

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyran ring fused with a pyrimidine moiety, which is known for its diverse biological activities. The presence of sulfur and fluorine atoms in its structure may contribute to its unique pharmacological properties.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC16H16FNO3S
Molecular Weight321.37 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing pyrimidine and pyran structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent investigations have suggested that this compound may possess anticancer properties. For instance, derivatives of pyrimidine are known to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • In Vitro Studies : A study conducted by demonstrated that similar compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.
  • Mechanistic Insights : Another study provided insights into the mechanism by which these compounds interact with cellular targets, suggesting that they may inhibit key enzymes involved in DNA replication and repair.

Pharmacological Mechanisms

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight Price (USD)
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate (Target) 3-fluorobenzoate C19H15FN2O4S* ~386.4* N/A
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate (BI61238) 3-methoxybenzoate C20H18N2O5S 398.43 $8/1g
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate (BI61674) 2-(3-methylphenoxy)acetate C21H20N2O5S 412.46 N/A
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate 3,4-diethoxybenzoate C22H22N2O6S 442.5 N/A

Note: Values marked with () are inferred based on structural adjustments to BI61238 (replacing -OCH₃ with -F).

Key Observations:

Substituent Electronic Effects :

  • The 3-fluorobenzoate group in the target compound introduces an electron-withdrawing fluorine atom, which may enhance electrophilicity and influence binding interactions compared to the electron-donating 3-methoxybenzoate (BI61238) .
  • The 3,4-diethoxybenzoate analog () incorporates two ethoxy groups, increasing steric bulk and hydrophobicity relative to the target compound .

Molecular Weight Trends :

  • The target compound’s molecular weight (~386.4 g/mol) is lower than BI61238 (398.43 g/mol) due to the substitution of -OCH₃ (31.03 g/mol) with -F (19.00 g/mol). Larger analogs, such as BI61674 (412.46 g/mol) and the 3,4-diethoxy derivative (442.5 g/mol), highlight the impact of extended alkyl/aryl groups on molecular size .

Commercial Availability :

  • Only BI61238 (3-methoxy analog) is commercially available, priced at $8/1g, suggesting its utility as a reference compound in exploratory studies .

Implications for Further Research

While the provided evidence lacks direct biological or thermodynamic data for the target compound, the comparison underscores the importance of substituent engineering. Future studies should prioritize:

  • Synthetic Optimization : Tailoring substituents to balance electronic effects and molecular weight.
  • Physicochemical Profiling : Investigating solubility, stability, and lipophilicity across analogs.
  • Biological Screening : Assessing activity in relevant assays (e.g., enzyme inhibition or receptor binding).

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